
8-(Imidazol-1-ylmethyl)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(Imidazol-1-ylmethyl)quinoline (IQ) is a heterocyclic organic compound that has been widely studied for its potential applications in scientific research. It is a derivative of quinoline, a nitrogen-containing aromatic compound, and contains an imidazole ring, which is a five-membered heterocyclic ring containing nitrogen and carbon atoms. IQ has been shown to exhibit a variety of biological activities, making it a valuable tool in the study of biochemical and physiological processes.
Mecanismo De Acción
The mechanism of action of 8-(Imidazol-1-ylmethyl)quinoline is complex and varies depending on the specific biological activity being studied. In general, 8-(Imidazol-1-ylmethyl)quinoline is believed to interact with biological molecules such as enzymes, receptors, and DNA, leading to changes in their activity or structure. For example, 8-(Imidazol-1-ylmethyl)quinoline has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. 8-(Imidazol-1-ylmethyl)quinoline has also been shown to interact with DNA, leading to the formation of DNA adducts that can disrupt DNA replication and transcription.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 8-(Imidazol-1-ylmethyl)quinoline vary depending on the specific biological activity being studied. For example, 8-(Imidazol-1-ylmethyl)quinoline has been shown to exhibit antimicrobial activity against a variety of bacterial and fungal strains, suggesting that it may be useful as an antibacterial or antifungal agent. 8-(Imidazol-1-ylmethyl)quinoline has also been shown to inhibit the growth of cancer cells, suggesting that it may be useful as an anticancer agent. In addition, 8-(Imidazol-1-ylmethyl)quinoline has been shown to interact with metal ions, leading to changes in their fluorescence properties, suggesting that it may be useful as a fluorescent probe for the detection of metal ions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 8-(Imidazol-1-ylmethyl)quinoline in lab experiments is its versatility. 8-(Imidazol-1-ylmethyl)quinoline can be synthesized using a variety of methods, and its structure can be modified to alter its biological activity. In addition, 8-(Imidazol-1-ylmethyl)quinoline is relatively stable and can be stored for long periods of time without degradation. However, one limitation of using 8-(Imidazol-1-ylmethyl)quinoline in lab experiments is its potential toxicity. 8-(Imidazol-1-ylmethyl)quinoline has been shown to exhibit cytotoxicity at high concentrations, and care must be taken when handling and disposing of 8-(Imidazol-1-ylmethyl)quinoline.
Direcciones Futuras
There are many potential future directions for the study of 8-(Imidazol-1-ylmethyl)quinoline. One area of interest is the development of 8-(Imidazol-1-ylmethyl)quinoline-based fluorescent probes for the detection of metal ions. Another area of interest is the use of 8-(Imidazol-1-ylmethyl)quinoline as a tool for the study of enzyme kinetics and as a substrate for the synthesis of other compounds. Additionally, 8-(Imidazol-1-ylmethyl)quinoline may have potential applications in the development of new antimicrobial, antifungal, antiviral, and anticancer agents. Further research is needed to fully explore the potential of 8-(Imidazol-1-ylmethyl)quinoline in these and other areas.
Métodos De Síntesis
8-(Imidazol-1-ylmethyl)quinoline can be synthesized using a variety of methods, including the Pictet-Spengler reaction and the Skraup reaction. The Pictet-Spengler reaction involves the condensation of an aldehyde or ketone with an amine, followed by cyclization to form the imidazole ring. The Skraup reaction involves the condensation of aniline with a ketone or aldehyde in the presence of a strong acid catalyst, followed by cyclization to form the quinoline ring. Both methods have been used to synthesize 8-(Imidazol-1-ylmethyl)quinoline with high yields and purity.
Aplicaciones Científicas De Investigación
8-(Imidazol-1-ylmethyl)quinoline has been studied extensively for its potential applications in scientific research. It has been shown to exhibit a variety of biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties. 8-(Imidazol-1-ylmethyl)quinoline has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the design of metal-based drugs. In addition, 8-(Imidazol-1-ylmethyl)quinoline has been used as a tool for the study of enzyme kinetics and as a substrate for the synthesis of other compounds.
Propiedades
IUPAC Name |
8-(imidazol-1-ylmethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c1-3-11-5-2-6-15-13(11)12(4-1)9-16-8-7-14-10-16/h1-8,10H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJQXHPQNCAZQDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)CN3C=CN=C3)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[(1H-imidazol-1-yl)methyl]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

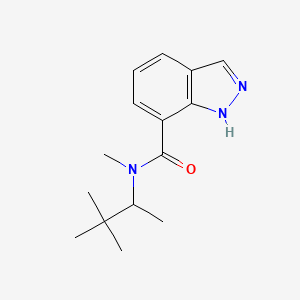
![(5-cyclopropyl-1,2-oxazol-3-yl)-(1-methyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazin-2-yl)methanone](/img/structure/B7517368.png)
![4-[(6-chloroimidazo[1,2-a]pyridin-2-yl)methyl]-N,N-dimethylpiperazine-1-sulfonamide](/img/structure/B7517372.png)
![N,2-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-3-carboxamide](/img/structure/B7517388.png)
![N,6-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7517392.png)
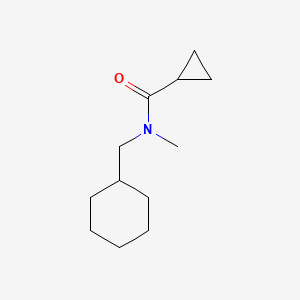
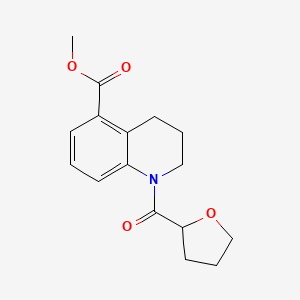
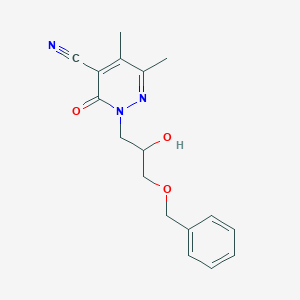
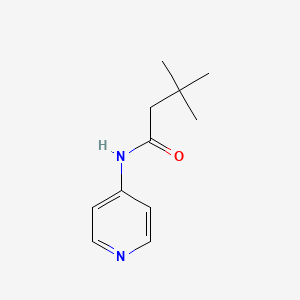
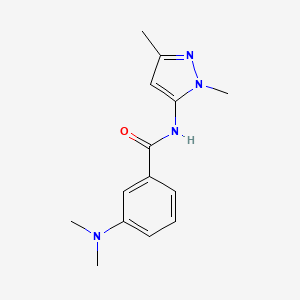
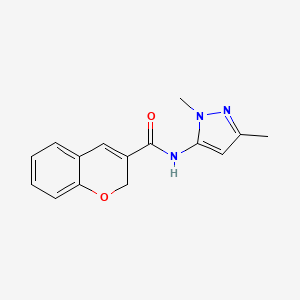
![[Butan-2-ylsulfamoyl(methyl)amino]cyclohexane](/img/structure/B7517430.png)

![2-[2-[[Cyclohexyl(methyl)sulfamoyl]amino]ethyl]pyridine](/img/structure/B7517462.png)